1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenyl)ethanone
Description
This compound features a 1,4-diazepane core (a 7-membered ring containing two nitrogen atoms) substituted with a 3,5-dimethyl-1H-pyrazol-4-yl sulfonyl group and a 2-methoxyphenyl ethanone moiety. These structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring sulfonamide interactions .
Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-19(15(2)21-20-14)28(25,26)23-10-6-9-22(11-12-23)18(24)13-16-7-4-5-8-17(16)27-3/h4-5,7-8H,6,9-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGVCAXRIXUKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(2-methoxyphenyl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole moiety linked to a diazepane ring and a methoxyphenyl group, contributing to its diverse biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. The specific compound has been studied primarily for its effects on:
- Kinase Inhibition : Pyrazole derivatives often act as inhibitors of protein kinases, which play crucial roles in cell signaling and regulation. The compound's structure suggests potential activity against specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pathways associated with inflammatory responses.
Kinase Inhibition Studies
A study highlighted the significance of pyrazole derivatives as kinase inhibitors. The compound's ability to inhibit specific kinases was assessed using in vitro assays. Results indicated that it could effectively inhibit certain targets with IC50 values in the low micromolar range, suggesting promising therapeutic potential against tumors driven by these kinases .
| Compound | Target Kinase | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | EGFR | 0.5 | Inhibitor |
| Other Pyrazole Derivatives | Various | 0.1 - 10 | Inhibitors |
Anti-inflammatory Activity
In a separate study focusing on the anti-inflammatory properties of pyrazole derivatives, the compound exhibited significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests that it may modulate immune responses effectively .
Case Study 1: Cancer Cell Lines
In vitro studies using cancer cell lines demonstrated that the compound reduced cell proliferation significantly. The mechanism was attributed to its ability to interfere with kinase signaling pathways critical for tumor growth.
Case Study 2: Animal Models
In vivo studies in murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential application in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s 1,4-diazepane ring distinguishes it from triazole (5-membered, 3N) or thiophene-based analogs. Diazepanes offer greater conformational flexibility, which may influence binding kinetics and metabolic stability compared to rigid heterocycles like triazoles.
Substituent Analysis
- Sulfonyl Groups: Target Compound: The sulfonyl group is attached to a pyrazole ring (3,5-dimethyl substitution), enhancing steric bulk and lipophilicity. Triazole Analogs (e.g., ): The sulfonyl group is linked to a phenyl ring, favoring π-π stacking but with reduced steric hindrance .
- ’s compound uses a phenyl or fluorophenyl group, which may enhance hydrophobicity or halogen-bonding .
Research Findings and Implications
- Structural Flexibility : The diazepane ring may improve pharmacokinetic properties (e.g., half-life) compared to smaller heterocycles, as seen in other diazepane-containing drugs .
- Sulfonamide Interactions: The pyrazole sulfonyl group could mimic endogenous sulfonamide-binding motifs in enzymes (e.g., carbonic anhydrase), a feature shared with triazole analogs but with distinct steric profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
